[(3-Bromo-5-nitrophenyl)methyl]hydrazine
Overview
Description
[(3-Bromo-5-nitrophenyl)methyl]hydrazine is an organic compound characterized by the presence of a bromine atom, a nitro group, and a hydrazine moiety attached to a phenyl ring
Scientific Research Applications
[(3-Bromo-5-nitrophenyl)methyl]hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various substituted hydrazines.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-5-nitrophenyl)methyl]hydrazine typically involves the reaction of 3-bromo-5-nitrobenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromo-5-nitrophenyl)methyl]hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydrazine moiety can be oxidized to form azides or other nitrogen-containing functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Major Products Formed
Reduction: 3-Amino-5-nitrophenylmethylhydrazine.
Substitution: Various substituted phenylmethylhydrazines depending on the nucleophile used.
Oxidation: Azides or other nitrogen-containing derivatives.
Mechanism of Action
The mechanism of action of [(3-Bromo-5-nitrophenyl)methyl]hydrazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group and hydrazine moiety suggests potential for redox reactions and formation of reactive intermediates that can affect cellular function.
Comparison with Similar Compounds
Similar Compounds
- [(3-Bromo-4-nitrophenyl)methyl]hydrazine
- [(3-Bromo-2-nitrophenyl)methyl]hydrazine
- [(3-Chloro-5-nitrophenyl)methyl]hydrazine
Uniqueness
[(3-Bromo-5-nitrophenyl)methyl]hydrazine is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional arrangement can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3-bromo-5-nitrophenyl)methylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c8-6-1-5(4-10-9)2-7(3-6)11(12)13/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGGWTWCDWLOLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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